

Spectroscopic Data for 5-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1351182

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **5-Methyl-1H-imidazole-4-carbaldehyde** (CAS No. 68282-53-1).^{[1][2]} As a significant building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.^[3] This document presents an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in established principles and supported by publicly available spectral databases. The guide is structured to provide not only the raw data but also expert interpretation and insights into the experimental considerations, thereby ensuring both scientific integrity and practical utility.

Introduction

5-Methyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative featuring a methyl group and a formyl (carbaldehyde) group attached to the imidazole ring. The tautomeric nature of the 1H-imidazole ring and the electronic interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group create a unique spectroscopic fingerprint. This guide aims to elucidate this fingerprint by examining the data obtained from core analytical techniques.

Molecular Structure and Properties:

- Molecular Formula: C₅H₆N₂O^[4]
- Molecular Weight: 110.11 g/mol ^[1]
- IUPAC Name: **5-methyl-1H-imidazole-4-carbaldehyde**^[1]
- Appearance: White to yellow powder or crystals^[5]
- Melting Point: 168-170 °C

Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Chemical structure of **5-Methyl-1H-imidazole-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Methyl-1H-imidazole-4-carbaldehyde**, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Experimental Rationale: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound due to its excellent dissolving power for polar heterocyclic compounds and its ability to reveal exchangeable protons like the N-H proton of the imidazole ring.

Step-by-Step Protocol (Typical):

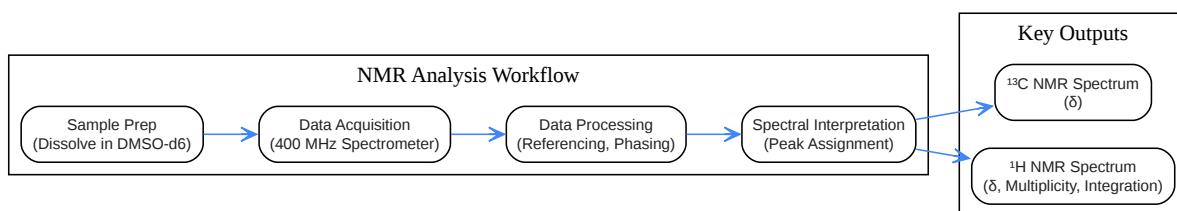
- Weigh approximately 5-10 mg of **5-Methyl-1H-imidazole-4-carbaldehyde**.
- Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- Vortex the tube to ensure complete dissolution.
- Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).

Data Summary & Interpretation:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Interpretation
~9.80	Singlet	1H	-CHO	The aldehydic proton appears significantly downfield due to the strong deshielding effect of the carbonyl group's anisotropy.
~7.53	Singlet	1H	C2-H	This proton is on the carbon situated between the two nitrogen atoms, resulting in a downfield shift due to inductive effects.
~2.55	Singlet	3H	-CH ₃	The methyl protons appear as a singlet in the aliphatic region. The chemical shift is influenced by its attachment to the aromatic imidazole ring.
~12.45	Broad Singlet	1H	N1-H	This is the tautomeric proton on the imidazole ring. Its broadness and variable

chemical shift
are characteristic
of an
exchangeable
proton.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.


¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR provides information on the carbon skeleton. A standard broadband proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Data Summary & Interpretation:

Chemical Shift (δ) ppm	Assignment	Interpretation
~190.9	C=O	The aldehydic carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of this functional group.
~152.7	C4	The carbon atom attached to the aldehyde group (C4) is significantly downfield due to the electron-withdrawing effect of the carbonyl.
~148.3	C5	The carbon atom attached to the methyl group (C5) is also in the aromatic region.
~131.5	C2	The C2 carbon, positioned between two nitrogen atoms, is deshielded and appears in the aromatic region.
~10.0	-CH ₃	The methyl carbon appears in the typical aliphatic region, significantly upfield.

Source of representative NMR data: PubChem and SpectraBase.[1][6]

[Click to download full resolution via product page](#)

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples, the KBr pellet technique is a common and effective method.[\[1\]](#)

Step-by-Step Protocol (KBr Pellet):

- Grind a small amount (~1-2 mg) of **5-Methyl-1H-imidazole-4-carbaldehyde** with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the fine powder to a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.
- Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

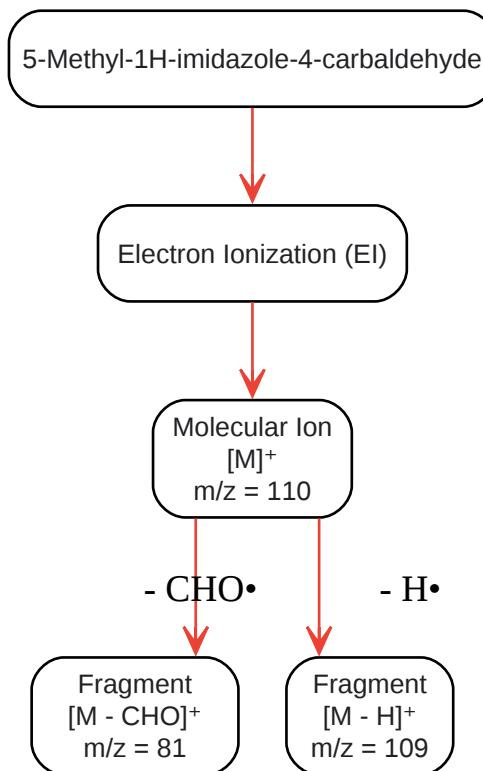
Data Summary & Interpretation:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3100 - 2800	N-H Stretch (broad)	Imidazole N-H	The broad absorption in this region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.
~2830 and ~2720	C-H Stretch	Aldehyde C-H	The presence of two medium-intensity bands, especially the one around 2720 cm ⁻¹ , is a hallmark of an aldehyde C-H stretch (Fermi resonance). ^[7]
~1659	C=O Stretch	Aldehyde C=O	A very strong and sharp absorption peak corresponding to the carbonyl stretch. The position is slightly lower than a typical aliphatic aldehyde due to conjugation with the imidazole ring.
1600 - 1400	C=C and C=N Stretch	Imidazole Ring	These absorptions are due to the stretching vibrations within the aromatic imidazole ring.

Source of representative IR data: PubChem.^[1]

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like this one.[1]


Step-by-Step Protocol (Typical GC-MS):

- Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Inject a small volume (e.g., 1 μ L) into the GC-MS system.
- The compound is vaporized and separated on the GC column.
- The separated compound enters the mass spectrometer, where it is ionized (typically by EI at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Summary & Interpretation:

m/z Value	Proposed Fragment	Interpretation
110	$[M]^+$	The molecular ion peak, corresponding to the molecular weight of the compound ($C_5H_6N_2O$).
81	$[M - CHO]^+$	A significant fragment resulting from the characteristic alpha-cleavage of the aldehyde, losing the formyl radical ($\bullet CHO$, 29 Da).[8]
109	$[M - H]^+$	Loss of a single hydrogen atom, a common fragmentation for aldehydes.[8]

Source of representative MS data: PubChem.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating characterization of **5-Methyl-1H-imidazole-4-carbaldehyde**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environment of each atom. The IR spectrum provides definitive evidence for the key functional groups, namely the aldehyde and the N-H of the imidazole ring. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns consistent with the proposed structure. This compiled and interpreted data serves as a reliable reference for researchers utilizing this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 160410211 | C10H12N4O2 | CID 160410211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351182#spectroscopic-data-for-5-methyl-1h-imidazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com